Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate
Brand Name: Vulcanchem
CAS No.: 71002-19-2
VCID: VC18461341
InChI: InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1
SMILES:
Molecular Formula: C24H19N6NaO5S
Molecular Weight: 526.5 g/mol

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate

CAS No.: 71002-19-2

Cat. No.: VC18461341

Molecular Formula: C24H19N6NaO5S

Molecular Weight: 526.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate - 71002-19-2

Specification

CAS No. 71002-19-2
Molecular Formula C24H19N6NaO5S
Molecular Weight 526.5 g/mol
IUPAC Name sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate
Standard InChI InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1
Standard InChI Key JZEMDMQSSTZESF-UHFFFAOYSA-M
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure features a naphthalene backbone substituted with two azo groups, an acetamidophenyl moiety, and a sulfonate group. The sodium counterion enhances solubility in aqueous media, a critical attribute for dye applications. The presence of multiple electron-withdrawing (sulfonate) and electron-donating (amino, hydroxy) groups creates a push-pull electronic system, enabling absorption in the visible spectrum (λ<sub>max</sub> ≈ 500–600 nm) .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC24H19N6NaO5S\text{C}_{24}\text{H}_{19}\text{N}_{6}\text{NaO}_{5}\text{S}
Molecular Weight526.5 g/mol
CAS Number71002-19-2
SolubilityWater-soluble

Spectral Characteristics

The UV-Vis spectrum of this dye exhibits a strong absorbance band attributable to π→π* transitions in the conjugated azo system. The sulfonate group’s electron-withdrawing effect shifts the absorption bathochromically compared to non-sulfonated analogs. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1600 cm<sup>−1</sup> (C=N stretching) and 1180 cm<sup>−1</sup> (S=O stretching) .

Synthesis and Manufacturing

Diazotization and Coupling Reactions

The synthesis involves a two-step process:

  • Diazotization: A primary aromatic amine (e.g., 4-acetamidoaniline) reacts with nitrous acid (HNO2\text{HNO}_2) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling: The diazonium salt couples with a naphthalene derivative (e.g., 4-amino-5-hydroxynaphthalene-1-sulphonate) in an alkaline medium (pH 8–10) to yield the azo linkage .

Table 2: Optimal Synthesis Conditions

ParameterOptimal RangeSource
Temperature0–5°C (diazotization); 25°C (coupling)
pH1–2 (diazotization); 8–10 (coupling)
Reaction Time2–4 hours

Applications in Industrial and Scientific Contexts

Textile Dyeing

The compound’s sulfonate group facilitates strong interactions with cellulose fibers, making it suitable for cotton and wool dyeing. Its lightfastness (rated 6–7 on the Blue Wool Scale) ensures minimal fading under UV exposure .

Biological Staining

In histology, this dye selectively binds to cytoplasmic components, aiding in tissue differentiation. Its metachromatic properties enable discrimination between acidic and basic cellular structures .

Table 3: Application-Specific Properties

ApplicationKey PropertySource
TextilesLightfastness, washfastness
Biological StainingMetachromasy, pH sensitivity

Analytical Chemistry

As a pH indicator, the compound undergoes reversible color changes from red (pH < 3) to yellow (pH > 11) due to protonation/deprotonation of the hydroxy and amino groups .

Stability and Degradation Mechanisms

pH-Dependent Stability

The azo linkage is susceptible to cleavage under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, generating aromatic amines, some of which are carcinogenic .

Table 4: Stability Profile

ConditionEffectSource
pH 2–11Stable
UV ExposureModerate degradation over 100 h
Thermal Stress (100°C)Decomposition after 1 h

Photodegradation Pathways

UV irradiation induces homolytic cleavage of the azo bond, yielding nitroso intermediates and free radicals. Antioxidants like ascorbic acid mitigate this degradation .

Comparative Analysis With Structural Analogs

Disodium 2,7-Disulphonate Derivative

A related compound, disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (CAS 94386-47-7), features additional sulfonate groups, enhancing water solubility (628.54 g/mol) .

Table 5: Comparative Properties

PropertySodium 1-SulphonateDisodium 2,7-DisulphonateSource
Molecular Weight526.5 g/mol628.54 g/mol
Solubility50 g/L (20°C)120 g/L (20°C)
λ<sub>max</sub>520 nm540 nm

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways and potential bioaccumulation.

  • Green Synthesis Methods: Develop solvent-free or catalytic processes to reduce waste.

  • Advanced Applications: Explore use in photodynamic therapy or organic semiconductors.

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